![molecular formula C19H18N2O2 B2705277 N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide CAS No. 852367-58-9](/img/structure/B2705277.png)
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, also known as EIM-001, is a novel small molecule that has been gaining attention due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Antiallergic Agents Development
Research has explored the synthesis and potential of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic compounds. This category includes compounds structurally related to N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, where efforts to improve antiallergic potency led to the discovery of compounds significantly more potent than established antiallergic medications. These compounds demonstrated effective inhibitory activity against histamine release and interleukin production, key factors in allergic responses, and showed promising in vivo antiallergic activity in guinea pig models (C. Menciu et al., 1999).
Glutaminase Inhibition for Cancer Treatment
The synthesis and pharmacological evaluation of BPTES analogs, including molecules similar to N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, have been studied for their potential as glutaminase inhibitors. This research aimed at finding potent inhibitors with improved drug-like properties for therapeutic applications, particularly in cancer treatment. Certain analogs retained the potency of BPTES, a known glutaminase inhibitor, and showed potential in inhibiting cancer cell growth in vitro and in mouse models (K. Shukla et al., 2012).
Antidiabetic Potential
A study on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides revealed compounds with significant antidiabetic potential. These compounds showed notable inhibition of the α-glucosidase enzyme, suggesting their utility as lead molecules for further research in developing antidiabetic agents. The cytotoxicity profile of these compounds was also evaluated, showing low cytotoxicity and highlighting their potential safety for therapeutic use (M. Nazir et al., 2018).
Antimicrobial Activity
The development and evaluation of novel dipeptide derivatives attached to triazole-pyridine moieties, which include structural elements related to N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, have been conducted for their antimicrobial properties. One such compound showed good antimicrobial activity and potential as a new imaging agent due to its high brain uptake, suggesting applications in both antimicrobial treatments and diagnostic imaging (I. Abdel-Ghany et al., 2013).
Eigenschaften
IUPAC Name |
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(14-8-6-7-13(2)11-14)19(23)18(22)16-12-20-17-10-5-4-9-15(16)17/h4-12,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYRTGDMCVTAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.